6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime
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Description
6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime is a useful research compound. Its molecular formula is C21H27NO3 and its molecular weight is 341.451. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Spiro compounds, similar to the one mentioned, are synthesized through various chemical reactions, including cyclocondensation and 1,3-dipolar cycloaddition reactions. These synthetic routes allow for the creation of novel spirochromenoquinolines and spiro[4.5]decane systems, showcasing the versatility of spiro compounds in synthetic chemistry (Bonacorso et al., 2015) (Ong & Chien, 1996). These compounds are evaluated for their biological activities, including acetylcholinesterase inhibition and cytotoxicity, indicating their potential in medicinal chemistry and drug discovery.
Catalysis and Chemical Reactions
Research has shown that spiro compounds can act as effective catalysts or intermediates in the synthesis of other complex molecules. For example, a novel basic ionic liquid containing dual basic functional groups based on spiro-pyrans demonstrates efficiency in promoting the synthesis of spiro-4H-pyrans through condensation reactions (Goli-Jolodar et al., 2016). This highlights the role of spiro compounds in facilitating various chemical transformations.
Photochromic and Antiproliferative Activities
Spiro compounds are also investigated for their photochromic properties and potential applications in materials science. Studies on spiro[fluorene-chromenes] analyze the effect of spiro-C atom incorporation into the pyran ring on photochromic properties, which could be useful in developing photoresponsive materials (Aldoshin et al., 1998). Additionally, heterocyclic compounds derived from spiro structures, such as cyclohexane-1,4-dione, have shown antiproliferative and anti-prostate cancer activities, indicating their significance in cancer research (Mohareb & Abdo, 2022).
Properties
IUPAC Name |
(NE)-N-(6-butylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-2-3-7-15-13-20(22-23)24-19-14-18-16(12-17(15)19)8-11-21(25-18)9-5-4-6-10-21/h12-14,23H,2-11H2,1H3/b22-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKNOVDPZHNZLG-LSDHQDQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NO)OC2=C1C=C3CCC4(CCCCC4)OC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=C/C(=N\O)/OC2=C1C=C3CCC4(CCCCC4)OC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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